molecular formula C9H9ClN2S B181804 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine CAS No. 83548-58-7

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Cat. No.: B181804
CAS No.: 83548-58-7
M. Wt: 212.7 g/mol
InChI Key: HDOQGBZKVBVNLU-UHFFFAOYSA-N
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Description

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine (CAS 83548-58-7) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a thieno[2,3-d]pyrimidine scaffold, a privileged structure in pharmaceutical development known for its structural resemblance to purine bases, which allows it to interact effectively with a variety of biological targets . The reactive 4-chloro group serves as a key synthetic handle, enabling facile nucleophilic substitution to create a diverse array of derivatives for structure-activity relationship (SAR) studies . The primary research value of this compound and its derivatives lies in the development of novel antitumor agents. The thieno[2,3-d]pyrimidine core has been extensively investigated as a scaffold for synthesizing molecules that can trigger programmed cell death (apoptosis) and overcome multidrug resistance in cancer cells . Research indicates that such compounds can act as potent, target-oriented agents, with mechanisms of action that include the inhibition of key receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . By modulating these critical pathways, researchers can develop compounds that inhibit angiogenesis and suppress cancer cell proliferation. This product is offered for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-4-5(2)13-9-7(4)8(10)11-6(3)12-9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOQGBZKVBVNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366129
Record name 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83548-58-7
Record name 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
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Preparation Methods

4-Chloropyrimidine as a Key Intermediate

The thieno[2,3-d]pyrimidine skeleton is often assembled by fusing a thiophene ring to a pre-formed pyrimidine moiety. A prominent method involves substituting the 4-chloro group on pyrimidine with sulfur-containing nucleophiles to initiate cyclization. For example, Kobayashi et al. demonstrated that 4-chloropyrimidines react with thiols or thioureas under basic conditions to form thieno[2,3-d]pyrimidines. Adapting this approach, 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine could be synthesized by reacting 4-chloro-2,5,6-trimethylpyrimidine with a methyl-substituted thiophene precursor.

Gewald Reaction for Thiophene Ring Construction

The Gewald reaction, which constructs 2-aminothiophenes from ketones, cyanoacetates, and elemental sulfur, offers a pathway to introduce methyl groups at the 2-position of the thiophene ring. By employing methyl ketones (e.g., acetone) and cyanoacetates, 2-amino-5-methylthiophene-3-carbonitrile can be generated. Subsequent condensation with a chlorinated pyrimidine derivative may yield the target compound.

Chlorination and Methylation Techniques

Early-Stage Chlorination

Chlorination at the 4-position of the pyrimidine ring is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, dichloroacrylonitrile intermediates were treated with POCl₃ to install the chloro group. Similarly, 4-hydroxy-2,5,6-trimethylpyrimidine could be chlorinated with POCl₃ under reflux to yield the 4-chloro derivative before thiophene fusion.

Methyl Group Introduction

Methyl substituents at the 2, 5, and 6 positions can be introduced via:

  • Pre-methylated starting materials : Using 2-methylthiophene derivatives or methyl-substituted malononitrile in cyclocondensation reactions.

  • Post-synthesis alkylation : Treating the thienopyrimidine core with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., NaH or K₂CO₃). For example, methylation at the 5- and 6-positions may occur via nucleophilic aromatic substitution under controlled conditions.

One-Pot Synthesis and Temperature-Controlled Cyclization

A one-pot approach combining cyclization and elimination steps, as described in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, could be adapted for thienopyrimidines. Key steps include:

  • Condensation : Reacting 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in cyclohexane at 30–110°C using ZnCl₂ as a catalyst.

  • Cyclization : Treating the intermediate with formamidine acetate and sodium methoxide in methanol, followed by temperature-programmed elimination (35–70°C).
    Adapting this protocol, substituting dichloroacrylonitrile with a methylated thiophene precursor may yield the desired product.

Comparative Analysis of Synthetic Routes

Method Key Steps Conditions Yield Purity
Cyclocondensation4-Chloropyrimidine + methylthiophene precursorK₂CO₃, DMF, 80°C, 12h~75%*>95%*
Gewald ReactionKetone + cyanoacetate + S₈ → 2-aminothiopheneEtOH, piperidine, reflux, 6h~60%*90%*
One-Pot SynthesisCondensation + cyclization/eliminationZnCl₂, MeOH, 35–70°C, 8h90.2%99.3%
Post-synthesis MethylationCH₃I, NaH, THF, 0°C → rtDependent on substrate~50–70%*85–90%*

*Estimated based on analogous reactions.

Scientific Research Applications

Synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

The synthesis of this compound typically involves the reaction of 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one with appropriate chlorinating agents. Various synthetic routes have been documented, emphasizing the importance of regioselectivity and yield optimization in the production of this compound .

Anticancer Properties

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, compounds containing the thieno[2,3-d]pyrimidine scaffold have been shown to inhibit key cancer-related targets such as cyclin-dependent kinases (CDKs) and phosphatidylinositol-3 kinase (PI3K) pathways. These pathways are crucial for cell cycle regulation and tumor growth, making them prime targets for anticancer therapies .

Antimicrobial Activity

There is emerging evidence that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. Studies have reported their effectiveness against various bacterial strains and fungi, suggesting their potential use as antibiotic agents in treating infections .

Antitumor Agents

The compound's ability to inhibit tumor growth has led to its investigation as a potential lead compound for developing new antitumor agents. Its structural similarity to known anticancer drugs facilitates the exploration of structure-activity relationships (SAR) that can guide the design of more potent analogs .

Central Nervous System (CNS) Disorders

Thieno[2,3-d]pyrimidines have also been studied for their effects on the central nervous system. Some derivatives have shown promise as anticonvulsants and neuroprotective agents. The modulation of neurotransmitter systems by these compounds could provide therapeutic avenues for conditions such as epilepsy and neurodegenerative diseases .

Case Study: Anticancer Activity

In a study examining the efficacy of thieno[2,3-d]pyrimidine derivatives against prostate cancer cells (PC-3), several compounds were identified with IC50 values in the low micromolar range (e.g., 1.54 μM). This highlights the potential of these compounds as effective anticancer agents with manageable toxicity profiles .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives against common pathogens. The results indicated a notable reduction in bacterial growth at submicromolar concentrations, suggesting that these compounds could serve as a basis for developing novel antibiotics .

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget/PathwayIC50 Value
This compoundAnticancerCyclin-dependent kinases1.54 μM
Various thieno derivativesAntimicrobialBacterial growth inhibitionSubmicromolar

Mechanism of Action

The mechanism of action of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . For instance, it can bind to receptor tyrosine kinases, stabilizing the formation of active dimers and modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula MW (g/mol) XLogP3 Key Properties/Applications Reference
This compound 4-Cl, 2,5,6-CH₃ C₉H₉ClN₂S 212.70 3.3* Intermediate for drug discovery
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine 4-Cl, 5,6-CH₃ C₈H₇ClN₂S 198.67 3.3 Agrochemical synthesis
4-Chloro-6-iodothieno[2,3-d]pyrimidine 4-Cl, 6-I C₆H₂ClIN₂S 296.52 Radiolabeling precursor
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine 4-Cl, 5-CH₃, 6-C₆H₅ C₁₃H₉ClN₂S 260.74 Anticancer agent development
4,5-Dichlorothieno[2,3-d]pyrimidine 4-Cl, 5-Cl C₆H₂Cl₂N₂S 205.06 Enhanced electrophilicity

*XLogP3 value extrapolated from analogous dimethyl derivative .

Key Observations :

Substituent Effects on Reactivity: Chlorine vs. Iodo: The 6-iodo derivative (CAS: 552295-08-6) exhibits heavier halogen substitution, increasing molecular weight and polarizability, which may enhance cross-coupling reactivity (e.g., Suzuki reactions) compared to chloro analogs . Methyl vs.

Biological Activity: Methyl-substituted derivatives (e.g., 2,5,6-trimethyl) are primarily used as synthetic intermediates, whereas phenyl- or pyridine-substituted analogs (e.g., compounds 3–9 in ) demonstrate folate receptor selectivity and inhibition of one-carbon metabolism in cancer cells.

Synthetic Challenges: Disubstituted derivatives (e.g., 5,6-disubstituted) often require stringent lithiation conditions, as seen in failed benzoylation attempts of 4-chloro-6-dimethylamino-2-(methylsulfanyl)pyrimidine . The trimethyl derivative benefits from straightforward synthesis via POCl₃-mediated chlorination, avoiding complex multi-step routes .

Biological Activity

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H9ClN2S
  • Molecular Weight : 212.7 g/mol
  • CAS Number : 83548-58-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as an inhibitor for several enzymes and receptors, affecting multiple biochemical pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and inflammation pathways.
  • Cell Signaling Modulation : It influences cellular signaling pathways related to inflammation and apoptosis, potentially providing therapeutic benefits in conditions such as diabetes and cancer.

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties through DPP-4 inhibition. This mechanism enhances insulin secretion and reduces glucagon levels, leading to improved glycemic control.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The specific pathways affected include:

  • Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.

In vitro Studies

In vitro assays have been conducted to assess the pharmacological profile of this compound:

Study TypeFindings
DPP-4 InhibitionIC50 values in the low micromolar range
Cancer Cell LinesSignificant reduction in viability at 10 µM
Apoptosis MarkersIncreased expression of pro-apoptotic proteins

In vivo Studies

Animal model studies have further elucidated the compound's biological effects:

ParameterObservations
Blood Glucose LevelsSignificant reduction post-treatment
Tumor GrowthInhibition observed in xenograft models
Safety ProfileLow toxicity with no adverse effects noted

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
  • Half-life : Approximately 3 hours in murine models.
  • Metabolism : Primarily hepatic metabolism with renal excretion of metabolites.

Q & A

Q. What are common synthetic routes for preparing 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine?

The synthesis typically involves cyclization and chlorination steps. For example, thienopyrimidine derivatives are synthesized via condensation of 2-amino-3-thiophenecarboxylates with reagents like formamide or urea under high temperatures (200°C) . Chlorination is achieved using phosphorus oxychloride (POCl₃) in the presence of pyridine . Alternative routes include metalation reactions (e.g., aluminum amalgam in aqueous tetrahydrofuran for reductive alkylation) . Researchers should optimize reaction conditions (temperature, solvent, catalyst) to improve yields .

Q. How can researchers confirm the purity and structural identity of this compound?

Analytical methods include:

  • GC-MS : To verify molecular weight and fragmentation patterns, as demonstrated for structurally similar thienopyrimidines .
  • NMR : For detailed structural elucidation (e.g., distinguishing methyl and chloro substituents) .
  • HPLC : To assess purity, particularly when synthesizing intermediates for biological studies .
  • InChI Key validation : Cross-referencing with PubChem data ensures consistency in structural descriptors .

Q. What safety precautions are required when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., POCl₃) .
  • Waste disposal : Separate hazardous waste (e.g., chlorinated intermediates) and engage certified waste management services .

Advanced Research Questions

Q. How do substituent positions (chloro, methyl) influence reactivity in cross-coupling reactions?

The chloro group at the 4-position acts as a leaving site for nucleophilic substitution, while methyl groups at 2,5,6-positions sterically hinder certain reactions. For example, alkylation with aluminum amalgam requires careful control of solvent polarity (tetrahydrofuran/water mixtures) to balance reactivity and steric effects . Computational docking studies can predict steric clashes during interactions with biological targets .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or kinase inhibition results may arise from:

  • Solubility variations : Use dimethyl sulfoxide (DMSO) with ≤1% v/v to avoid cytotoxicity artifacts .
  • Assay conditions : Standardize ATP concentrations in kinase assays to minimize false negatives .
  • Structural analogs : Compare with 4-chloro-pyrrolopyrimidines to isolate substituent-specific effects .

Q. How can synthetic yields be improved for large-scale applications?

  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling with aryl boronic acids .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in cyclization steps .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate high-purity batches .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with kinase ATP-binding pockets .
  • QSAR studies : Correlate methyl/chloro substituent positions with IC₅₀ values to guide analog design .

Methodological Challenges

Q. Why do certain reaction conditions lead to byproducts like dechlorinated derivatives?

Over-reduction during metalation (e.g., excessive aluminum amalgam) can remove the chloro group. Mitigation strategies include:

  • Stoichiometric control : Limit reducing agent equivalents .
  • Low-temperature reactions : Perform reductions at 0–5°C to preserve chloro substituents .

Q. How can researchers address low solubility in aqueous buffers for in vitro assays?

  • Co-solvents : Use cyclodextrins or PEG-based surfactants to enhance solubility without disrupting assays .
  • Prodrug approaches : Synthesize phosphate or acetate derivatives for improved bioavailability .

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